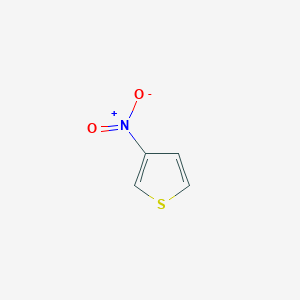

3-Nitrothiophene

Descripción general

Descripción

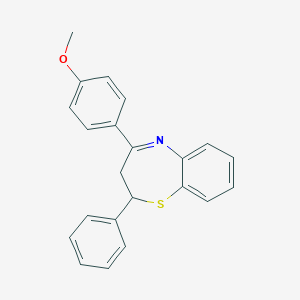

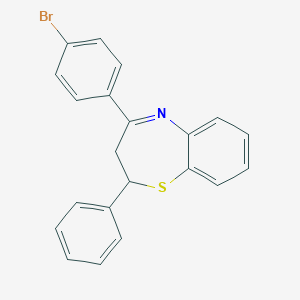

3-Nitrothiophene is a chemical compound with the molecular formula C4H3NO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

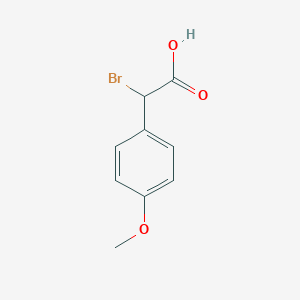

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . A recent study highlighted the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines from the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of K2CO3 in refluxing ethanol .Molecular Structure Analysis

The molecular structure of this compound has been studied using methods such as X-ray diffraction and density functional theory calculations . The crystal structure of the compound consists of two planar rings, the indole ring and the substituted thiophene ring .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, nitrofuran compounds, which are prodrugs, can be activated via reduction by type I oxygen-insensitive nitroreductases . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB .Aplicaciones Científicas De Investigación

Molecular Structure Analysis : The microwave spectrum of 3-Nitrothiophene has been extensively studied, revealing details about its rotational transitions and ground state rotational constants, demonstrating the molecule's planarity (Isvén, Ralowski, & Liunggren, 1977).

Synthesis of Functionalized Thiophenes : Effective methods have been developed for synthesizing highly functionalized 3-nitrothiophenes. This includes reactions using dipotassium 2-nitro-1,1-ethylyenedithiolate and alpha-chloromethyl ketones, leading to sensitive and selective thiophene formation (Rao & Vasantham, 2009).

One-Pot Synthesis Approaches : A one-pot approach to synthesize this compound and 3-nitro-2-substituted thiophenes has been developed, utilizing 1,4-dithane-2,5-diol and nitroacetates or nitroalkenes. This method offers regiocontrol and simplifies post-synthetic processing (McNabola et al., 2015).

Electroactive Molecular Materials : Nitro-functionalized oligothiophenes, including those with this compound units, have been studied for their electroactive properties. These compounds are promising for applications in organic electronic transistors, displaying characteristics such as push-pull systems and intense photoinduced charge transfer (Casado et al., 2003).

Building Blocks for Heterocycles : this compound derivatives have been used as building blocks for synthesizing a variety of heterocycles, demonstrating both mechanistic and synthetic interest, particularly in the field of potentially pharmacologically active compounds (Bianchi et al., 2015).

Mecanismo De Acción

Target of Action

3-Nitrothiophene primarily targets bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial defense mechanism, contributing to the development of novel antibiotics .

Mode of Action

The compound interacts with its targets (NfsA and NfsB) in a unique way. It acts as a pro-drug, requiring activation by these specific bacterial nitroreductases . This interaction leads to significant changes in the bacterial cells, overcoming efflux liability and making the compound potent against wild-type bacteria .

Biochemical Pathways

The affected pathways primarily involve bacterial efflux mechanisms. The compound is engineered to lose its binding to the efflux pump, specifically the Resistance Nodulation and cell Division (RND) pump, AcrAB-TolC . This results in the compound being effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

Pharmacokinetics

Comprehensive platforms like ADMETlab 3.0 and admetSAR3.0 can be used to predict these properties for a more detailed understanding.

Result of Action

The molecular and cellular effects of this compound’s action are profound. The compound is bactericidal and efficacious in a mouse thigh infection model . It has been found to be potent on wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reactivity of nitro-thiophene derivatives with electron and oxygen radicals has been studied, indicating that the nature of the sulfur reagent makes an essential impact on reaction selectivity

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Nitrothiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA . These interactions can modulate the activity of various biomolecules, influencing cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The nitro group can undergo reduction to form reactive intermediates, which can bind to and modify the activity of enzymes and proteins . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in oxidative stress, inflammation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to form reactive intermediates . These intermediates can further react with cellular biomolecules, leading to the formation of conjugates that are excreted from the cell . The metabolism of this compound can influence metabolic flux and alter the levels of various metabolites, impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . The distribution of this compound within the cell can influence its biological activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . The targeting of this compound to specific subcellular compartments can be influenced by post-translational modifications and targeting signals . These factors can direct this compound to specific organelles, modulating its effects on cellular function and metabolism.

Propiedades

IUPAC Name |

3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCFXFCVTUAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231621 | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

822-84-4 | |

| Record name | 3-Nitrothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

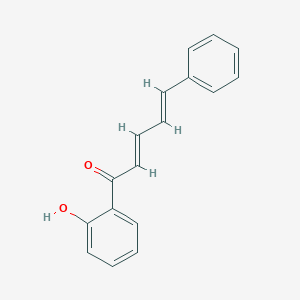

Feasible Synthetic Routes

Q & A

Q1: How does the presence of the nitro group influence the reactivity of 3-nitrothiophene?

A1: The nitro group, being strongly electron-withdrawing, activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. [, , , , ] This activation is particularly pronounced at the 2- and 5-positions of the thiophene ring due to resonance stabilization of the negative charge in the intermediate. [, , ]

Q2: Can you elaborate on the SNAr reactions of this compound?

A2: this compound readily undergoes SNAr reactions with various nucleophiles like amines (piperidine, pyrrolidine, morpholine), alkoxides (methoxide, thiophenoxide), and thiolates. [, , , , , , ] The nature and position of substituents on both the nucleophile and the thiophene ring can significantly impact reaction rates and pathways. [, , , ]

Q3: Are there other notable reactions of this compound besides SNAr?

A3: Yes, this compound can undergo ring-opening reactions under certain conditions. This ring-opening can lead to the formation of versatile nitrobutadienic building blocks, useful for synthesizing various heterocyclic systems. [] Additionally, thermal 6π electrocyclization of these intermediates provides access to ring-fused nitrobenzenes, effectively demonstrating a ring-enlargement strategy. []

Q4: How does this compound behave in the presence of strong bases?

A4: Strong bases can deprotonate the 2-position of this compound, generating a carbanion stabilized by the nitro group. [, , , ] This carbanion can then react with electrophiles, offering a route for further functionalization of the thiophene ring.

Q5: What is known about the Meisenheimer complexes of this compound derivatives?

A5: Studies have investigated the formation and stability of Meisenheimer complexes formed by the reaction of 2-methoxy-3-nitrothiophene with nucleophiles like methoxide. [, , ] These studies shed light on the influence of substituents on the stability and reactivity of these intermediates.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.13 g/mol.

Q7: Are there any characteristic spectroscopic features of this compound?

A7: Yes, this compound displays characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows strong absorptions due to the nitro group (asymmetric and symmetric stretching) and the thiophene ring. [, ] The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the electronic environment and connectivity of the atoms in the molecule. [, ]

Q8: Can you provide examples of how this compound is used as a starting material in organic synthesis?

A8: The versatility of this compound as a building block is evident in the synthesis of various heterocyclic systems. For example, it serves as a precursor to thieno[2,3-b]pyrazines, potential bioisosteres for quinoxaline derivatives exhibiting reverse transcriptase inhibition. [] Additionally, it plays a key role in the preparation of imidazo[1,5-d]thieno[2,3-b][1,4]-thiazine derivatives, investigated as potential receptor ligands. []

Q9: What are some effective methods for synthesizing this compound?

A9: While this compound itself might not be commercially available, its precursor, methyl 3-aminothiophene-2-carboxylate, is readily accessible. [] A straightforward approach involves the decarboxylation of this compound-2-carboxylic acid, which can be obtained from the commercially available amino ester via diazotization and subsequent Sandmeyer reaction. [, , ] Another method utilizes the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with α-chloromethyl ketones, leading to the formation of 3-nitrothiophenes. []

Q10: Has this compound been explored for its catalytic properties?

A10: While the provided research does not directly address the catalytic properties of this compound, its derivatives, particularly those forming complexes with transition metals like platinum, palladium, and nickel, have been investigated for their potential in hydrodesulfurization (HDS) reactions. []

Q11: Have computational methods been employed to study this compound and its reactions?

A11: Yes, computational chemistry plays a significant role in understanding the reactivity of this compound. Density functional theory (DFT) calculations help elucidate the reaction mechanisms of SNAr reactions involving this compound derivatives. [, ] These studies provide insights into the nature of transition states, intermediates, and the influence of substituents on reactivity.

Q12: Are there any applications of this compound in medicinal chemistry?

A13: The research highlights the potential of this compound derivatives as prodrugs for the controlled release of amine effectors, specifically mechlorethamine (HN2), under hypoxic conditions. [] This strategy involves the design of nitroarylmethyl quaternary ammonium salts, which upon enzymatic or radiolytic reduction, release HN2. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)

![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)

![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)

![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)